Enzyme Inhibitory Potency: ICL1 Inhibition by 2-Methylene-4-oxobutanoic Acid Derivative vs. Structural Comparators
The 2-methylene-4-oxobutanoic acid derivative 2-methylene-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid (1k) inhibited Mycobacterium tuberculosis isocitrate lyase 1 (ICL1) by 36% at 10 µM, proving more potent than two comparator derivatives in the same study [1]. This establishes the 2-methylene-4-oxobutanoic acid scaffold as a privileged pharmacophore for ICL1 inhibition, an enzyme critical for mycobacterial persistence that is not targeted by itaconic acid or simple 4-oxobutanoic acid derivatives.
| Evidence Dimension | ICL1 enzymatic inhibition (% inhibition at 10 µM) |
|---|---|
| Target Compound Data | 36% inhibition at 10 µM (compound 1k) |
| Comparator Or Baseline | Two comparator compounds tested in the same assay; 1k was the most potent |
| Quantified Difference | 1k > comparators (most efficient inhibitor in series) |
| Conditions | Recombinant M. tuberculosis ICL1 enzyme inhibition assay |
Why This Matters
For anti-tuberculosis drug discovery programmes, the 2-methylene-4-oxobutanoic acid scaffold provides a validated starting point for ICL1 inhibitor development that is not accessible through itaconic acid or saturated 4-oxobutanoic acid analogs.
- [1] Substituted N-phenylitaconamides as inhibitors of mycobacteria and mycobacterial isocitrate lyase. (2022). Data: 2-methylene-4-[(4-nitrophenyl)amino]-4-oxobutanoic acid (1k) gave 36% ICL1 inhibition at 10 µM, the most potent among tested compounds. View Source
